4-Fluorophenyl versus Non-Fluorinated Phenyl Substituent: Superior Lipophilicity and Predicted Membrane Permeability for CAS 895463-73-7
The 4-fluorophenyl substituent on the 1,3,4-oxadiazole ring of CAS 895463-73-7 provides quantifiably higher lipophilicity compared with the non-fluorinated phenyl analog 2-(benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, while avoiding the metabolic liability associated with chloro-substitution. Fluorine substitution on the phenyl ring is established to increase log P by approximately 0.3–0.5 units per fluorine atom in oxadiazole systems, enhancing passive membrane permeability and target tissue distribution [1][2]. This moderate lipophilicity gain is within the optimal range for CNS drug-like properties (log P 2–4) and contrasts with the larger and metabolically problematic lipophilicity increase conferred by chlorine substitution [3].
| Evidence Dimension | Predicted log P (lipophilicity) and metabolic stability trend |
|---|---|
| Target Compound Data | Predicted log P ≈ 2.3–2.6 (estimated for 4-fluorophenyl 1,3,4-oxadiazole scaffold); 4-fluorophenyl substituent associated with improved metabolic stability versus non-fluorinated phenyl [1][2] |
| Comparator Or Baseline | 2-(Benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (no fluorine substitution): predicted log P ≈ 1.8–2.1; 4-chlorophenyl analog: increased log P but introduces CYP450-mediated metabolic instability risk [3] |
| Quantified Difference | Estimated log P difference: +0.4 to +0.5 units (4-fluorophenyl vs. non-fluorinated phenyl); chlorine substitution introduces potential for reactive metabolite formation not present with fluorine [2][3] |
| Conditions | In silico prediction using ALOGPS 2.1 and comparative SAR analysis of oxadiazole series; experimental validation recommended via shake-flask log P determination |
Why This Matters
For procurement decisions, the 4-fluorophenyl derivative offers a balanced lipophilicity profile that supports both membrane permeability and metabolic stability—a combination not simultaneously achieved by the non-fluorinated phenyl analog (lower permeability) or the 4-chlorophenyl analog (permeability gained at the cost of metabolic stability and potential toxicity).
- [1] Swain, B.; Singh, P.; Angeli, A.; Aashritha, K.; Nagesh, N.; Supuran, C. T.; Arifuddin, M. 3-Functionalised benzenesulphonamide based 1,3,4-oxadiazoles as selective carbonic anhydrase XIII inhibitors: Design, synthesis and biological evaluation. Bioorg. Chem. 2021, 108, 104642. View Source
- [2] Güleç, Ö.; Türkeş, C.; Arslan, M.; Demir, Y.; Yeni, Y.; Hacımüftüoğlu, A.; Ereminsoy, E.; Küfrevioğlu, Ö. İ.; Beydemir, Ş. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol. Divers. 2022, 26, 2825–2845. View Source
- [3] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
